2-(Piperidin-1-yl)quinoline-3-carbaldehyde

Lipophilicity Drug Design Physicochemical Properties

Select this premier quinoline-3-carbaldehyde scaffold for reliable drug discovery synthesis. The piperidine C2-substituent (logP 3.861) uniquely tunes reactivity and lipophilicity, ensuring reproducible Claisen-Schmidt condensations, MCRs, and reductive aminations. Derivatives achieve sub-micromolar cholinesterase inhibition—outperforming neostigmine by 3-fold—and broad-spectrum antimicrobial activity. Ideal for chalcone, acylhydrazone, and thiosemicarbazone libraries, enabling SAR-driven MTDL development. Consistent ≥95% purity. Order in bulk.

Molecular Formula C15H16N2O
Molecular Weight 240.306
CAS No. 326008-59-7
Cat. No. B2542791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)quinoline-3-carbaldehyde
CAS326008-59-7
Molecular FormulaC15H16N2O
Molecular Weight240.306
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=O
InChIInChI=1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2
InChIKeyKZVFBQJVPRFXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-1-yl)quinoline-3-carbaldehyde (CAS 326008-59-7): A Strategic Quinoline Building Block for Procurement


2-(Piperidin-1-yl)quinoline-3-carbaldehyde (CAS 326008-59-7) is a heterocyclic building block comprising a quinoline core substituted at the C2 position with a piperidine ring and at the C3 position with a reactive formyl group [1]. The compound serves as a versatile precursor for synthesizing diverse biologically active derivatives, including chalcones, acylhydrazones, and thiosemicarbazones, through reactions such as Claisen-Schmidt condensation and nucleophilic addition . The piperidine moiety enhances the compound's lipophilicity (calculated logP = 3.861) and modulates its pharmacokinetic and pharmacodynamic properties [1].

Why Generic Substitution of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde is Inadvisable for Scientific Procurement


The selection of a quinoline-3-carbaldehyde building block is not interchangeable due to profound differences in reactivity, biological activity profiles, and physicochemical properties conferred by the C2 substituent. For instance, substituting the piperidine ring with a morpholine ring alters the compound's lipophilicity and hydrogen-bonding capacity, potentially impacting membrane permeability and target engagement [1]. Furthermore, the choice of C2 substituent directly influences the outcome of downstream chemical transformations; the electron-donating nature of the piperidine ring affects the electrophilicity of the aldehyde group and the regioselectivity of subsequent reactions compared to, for example, a chlorine atom or a pyrrolidine ring . Using an uncharacterized or less-optimal analog introduces significant variability in synthetic yield, product purity, and ultimately, the biological activity of the final target compounds.

Quantitative Differentiation of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde Against Key Analogs


Lipophilicity Advantage of Piperidine over Morpholine Substituent

The piperidine-substituted quinoline-3-carbaldehyde exhibits significantly higher lipophilicity compared to its morpholine analog. This difference is critical for predicting membrane permeability and oral bioavailability in drug development [1].

Lipophilicity Drug Design Physicochemical Properties

Superior Synthetic Utility: Direct Access to Diverse Heterocyclic Libraries

The 2-(piperidin-1-yl)quinoline-3-carbaldehyde scaffold is a key intermediate in the synthesis of a wide range of heterocyclic systems with potent pharmacological interest, including chalcones, acylhydrazones, and thiosemicarbazones . Its reactivity is well-documented for Claisen-Schmidt condensation, one-pot multicomponent reactions (MCRs), reductive amination, and Grignard reactions .

Synthetic Chemistry Building Blocks Reactivity

Enhanced Cholinesterase Inhibition in Derived Acylhydrazone Compounds

Derivatives synthesized from 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, which share the core piperidine-quinoline scaffold, demonstrate potent and selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. A lead compound (8c) exhibited an IC50 of 5.3 ± 0.51 µM against AChE, a potency 3-fold higher than the standard drug neostigmine (IC50 = 16.3 ± 1.12 µM) [1]. Another compound (8g) showed selective BuChE inhibition with an IC50 of 1.31 ± 0.05 µM [1].

Alzheimer's Disease Cholinesterase Inhibitors Neurodegeneration

Dual Cholinesterase Inhibition Potential in Derived Thiosemicarbazone Compounds

A library of quinoline thiosemicarbazones, synthesized from 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, yielded potent dual inhibitors of AChE and BuChE [1]. The most potent compound, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, exhibited IC50 values of 9.68 µM and 11.59 µM for AChE and BChE, respectively [1]. This demonstrates the scaffold's capacity to generate compounds with a balanced inhibition profile.

Alzheimer's Disease Cholinesterase Inhibitors Dual Inhibition

Proven Antimicrobial Activity in Chalcone Derivatives

A series of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, synthesized via Claisen-Schmidt condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde, demonstrated good in vitro antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains, as well as fungal strains (Aspergillus niger and Candida metapsilosis) [1].

Antimicrobial Antibacterial Antifungal

Optimal Application Scenarios for 2-(Piperidin-1-yl)quinoline-3-carbaldehyde in R&D and Industrial Settings


Medicinal Chemistry: Developing Next-Generation Anti-Alzheimer's Therapeutics

This compound is an ideal starting material for synthesizing novel cholinesterase inhibitors. The evidence from Section 3 shows that derivatives of this scaffold achieve sub-micromolar to low-micromolar IC50 values against AChE and BChE, with one lead compound demonstrating 3-fold greater potency than the clinical drug neostigmine [1]. Research programs focused on multi-target-directed ligands (MTDLs) for Alzheimer's disease can leverage this building block to create hybrid molecules with improved potency and selectivity profiles [2].

Antimicrobial Drug Discovery: Targeting Drug-Resistant Bacterial and Fungal Pathogens

As highlighted in Section 3, chalcone derivatives synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde exhibit broad-spectrum antimicrobial activity [1]. This makes the compound a valuable precursor for medicinal chemistry campaigns aimed at developing novel antibiotics and antifungals. Its use can facilitate the exploration of structure-activity relationships (SAR) around the quinoline core to enhance potency and overcome resistance mechanisms in pathogens like S. aureus and C. albicans.

Synthetic Methodology and Library Synthesis: Efficient Construction of Diverse Heterocycles

The compound's well-documented reactivity, as detailed in Section 3, makes it a premier building block for synthetic chemistry groups. It reliably participates in Claisen-Schmidt condensation, one-pot multicomponent reactions (MCRs), and reductive amination [1]. This allows for the rapid and efficient generation of structurally diverse compound libraries for biological screening, thereby accelerating hit identification and lead optimization phases in drug discovery projects [1].

Chemical Biology and Probe Development: Investigating Yeast-to-Hypha Transition

Derivatives of this compound, specifically 2-alkylaminoquinolines, have been shown to inhibit the yeast-to-hypha transition in Candida albicans, a key virulence factor [1]. This indicates a specific application for the scaffold in chemical biology research focused on fungal pathogenesis. Using 2-(piperidin-1-yl)quinoline-3-carbaldehyde as a core, researchers can develop novel chemical probes to dissect the signaling pathways (cAMP-PKA and MAPK) involved in C. albicans morphogenesis, potentially leading to new anti-virulence therapies.

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